1,5,9,13,17,21,25,29-Octaoxacyclodotriacontane-2,12,18,28-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,9,13,17,21,25,29-Octaoxacyclodotriacontane-2,12,18,28-tetrone is a complex organic compound with the molecular formula C24H40O12. It is characterized by its unique structure, which includes multiple ether and ketone functional groups. This compound is known for its high boiling point of 822.4°C at 760 mmHg and a density of 1.08 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,9,13,17,21,25,29-Octaoxacyclodotriacontane-2,12,18,28-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of linear polyether precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the cyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is essential to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
1,5,9,13,17,21,25,29-Octaoxacyclodotriacontane-2,12,18,28-tetrone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,5,9,13,17,21,25,29-Octaoxacyclodotriacontane-2,12,18,28-tetrone has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which 1,5,9,13,17,21,25,29-Octaoxacyclodotriacontane-2,12,18,28-tetrone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple ether and ketone groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,5,9,13,17,21,25,29-Octaoxa-cyclodotriacontane-4,10,20,26-tetraone
- 1,5,9,13,17,21,25,29-Octaoxa-cyclodotriacontane-2,12,18,28-tetraone
Uniqueness
1,5,9,13,17,21,25,29-Octaoxacyclodotriacontane-2,12,18,28-tetrone is unique due to its specific arrangement of ether and ketone groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
73430-34-9 |
---|---|
Molecular Formula |
C24H40O12 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
1,5,9,13,17,21,25,29-octaoxacyclodotriacontane-2,12,18,28-tetrone |
InChI |
InChI=1S/C24H40O12/c25-21-5-17-29-9-1-10-30-18-6-22(26)34-14-4-16-36-24(28)8-20-32-12-2-11-31-19-7-23(27)35-15-3-13-33-21/h1-20H2 |
InChI Key |
NYUBLVSWJBSASE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC(=O)OCCCOC(=O)CCOCCCOCCC(=O)OCCCOC(=O)CCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.